molecular formula C10H10O4 B12839890 3-Carboxy-4-hydroxyphenylacetone

3-Carboxy-4-hydroxyphenylacetone

Cat. No.: B12839890
M. Wt: 194.18 g/mol
InChI Key: PXSIJBKXPKQOJH-UHFFFAOYSA-N
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Description

3-Carboxy-4-hydroxyphenylacetone is a chemical compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . . This compound is characterized by the presence of a carboxyl group, a hydroxyl group, and a phenylacetone moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-4-hydroxyphenylacetone can be achieved through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with acetic anhydride, followed by oxidation to introduce the carboxyl group. The reaction conditions typically involve the use of a catalyst such as sulfuric acid and a temperature range of 60-80°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-4-hydroxyphenylacetone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Carboxy-4-hydroxyphenylacetone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Carboxy-4-hydroxyphenylacetone involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The presence of the hydroxyl and carboxyl groups allows it to form hydrogen bonds and interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carboxy-4-hydroxyphenylacetone is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various scientific and industrial uses .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-hydroxy-5-(2-oxopropyl)benzoic acid

InChI

InChI=1S/C10H10O4/c1-6(11)4-7-2-3-9(12)8(5-7)10(13)14/h2-3,5,12H,4H2,1H3,(H,13,14)

InChI Key

PXSIJBKXPKQOJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

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